6,6-Dimethylheptan-2-amine
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Overview
Description
6,6-Dimethylheptan-2-amine is an organic compound with the molecular formula C9H21N It is a derivative of heptane, where two methyl groups are attached to the sixth carbon atom, and an amine group is attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylheptan-2-amine can be achieved through several methods. One common approach involves the alkylation of heptan-2-amine with methylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylheptan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
6,6-Dimethylheptan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of amine metabolism and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6,6-Dimethylheptan-2-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various receptors and enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Heptan-2-amine: Lacks the two methyl groups at the sixth carbon.
6-Methylheptan-2-amine: Has only one methyl group at the sixth carbon.
2,6-Dimethylheptane: Lacks the amine group.
Uniqueness
6,6-Dimethylheptan-2-amine is unique due to the presence of two methyl groups at the sixth carbon and an amine group at the second carbon. This specific structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H21N |
---|---|
Molecular Weight |
143.27 g/mol |
IUPAC Name |
6,6-dimethylheptan-2-amine |
InChI |
InChI=1S/C9H21N/c1-8(10)6-5-7-9(2,3)4/h8H,5-7,10H2,1-4H3 |
InChI Key |
BJMKOZPFYDTLGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)C)N |
Origin of Product |
United States |
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